Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate
Overview
Description
Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate is a chemical compound with the molecular formula C7H7BrN2O3 and a molecular weight of 247.04 g/mol . This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate typically involves the bromination of a pyrimidine derivative followed by esterification. One common method includes the reaction of 5-bromo-6-hydroxypyrimidine-4-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid to yield the ethyl ester .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and esterification processes under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom, depending on the reagents used.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed
Scientific Research Applications
Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, potentially inhibiting their activity and affecting various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-chloro-6-hydroxypyrimidine-4-carboxylate
- Ethyl 5-fluoro-6-hydroxypyrimidine-4-carboxylate
- Ethyl 5-iodo-6-hydroxypyrimidine-4-carboxylate
Uniqueness
Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs . The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .
Properties
IUPAC Name |
ethyl 5-bromo-6-oxo-1H-pyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3/c1-2-13-7(12)5-4(8)6(11)10-3-9-5/h3H,2H2,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYLADNMRPAEKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)NC=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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